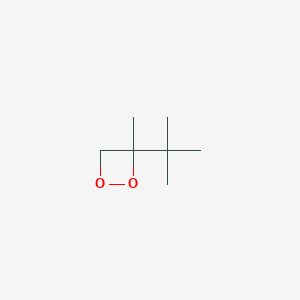
3-tert-Butyl-3-methyl-1,2-dioxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-3-methyl-1,2-dioxetane is an organic compound that belongs to the class of dioxetanes. Dioxetanes are four-membered cyclic peroxides that are known for their unique chemical properties and potential applications in various fields, including chemistry and biology. The structure of this compound consists of a dioxetane ring with a tert-butyl and a methyl group attached to the third carbon atom.
Preparation Methods
The synthesis of 3-tert-Butyl-3-methyl-1,2-dioxetane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the bromo hydroperoxide method, where a bromo compound reacts with a hydroperoxide to form the dioxetane ring . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary safety and efficiency standards.
Chemical Reactions Analysis
3-tert-Butyl-3-methyl-1,2-dioxetane undergoes various chemical reactions, including thermolysis and oxidation. Thermolysis of this compound results in the formation of two carbonyl fragments, one of which may be produced in an excited state . The compound can also participate in oxidation reactions, where it acts as a source of molecular oxygen. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts that facilitate the reaction. The major products formed from these reactions are typically carbonyl compounds and other oxidized derivatives.
Scientific Research Applications
3-tert-Butyl-3-methyl-1,2-dioxetane has several scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of chemiluminescence and bioluminescence processes . The compound’s ability to produce excited states during decomposition makes it valuable for understanding the principles of light emission in chemical reactions. In biology and medicine, dioxetanes are explored for their potential use in imaging and diagnostic applications due to their luminescent properties. Additionally, the compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-3-methyl-1,2-dioxetane involves the cleavage of the dioxetane ring, leading to the formation of reactive intermediates. The decomposition of the compound can proceed through different pathways, resulting in the generation of excited states and the emission of light. The molecular targets and pathways involved in these reactions are primarily related to the breaking and forming of chemical bonds within the dioxetane ring. The energy released during these processes is responsible for the observed chemiluminescence.
Comparison with Similar Compounds
3-tert-Butyl-3-methyl-1,2-dioxetane can be compared with other similar compounds, such as 3-methyl-3-ethyl-1,2-dioxetane and 3-methyl-3-propyl-1,2-dioxetane . These compounds share the dioxetane ring structure but differ in the substituents attached to the third carbon atom. The presence of different alkyl groups can influence the stability, reactivity, and luminescent properties of these compounds. This compound is unique due to the presence of the bulky tert-butyl group, which can affect its steric interactions and overall chemical behavior.
Properties
CAS No. |
86954-72-5 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-tert-butyl-3-methyldioxetane |
InChI |
InChI=1S/C7H14O2/c1-6(2,3)7(4)5-8-9-7/h5H2,1-4H3 |
InChI Key |
AYEIRBAPSLNYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COO1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


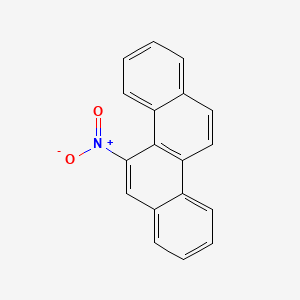
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)

![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
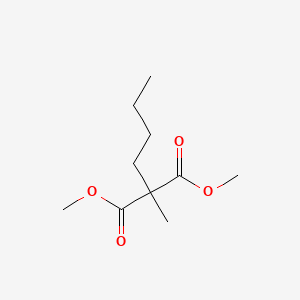
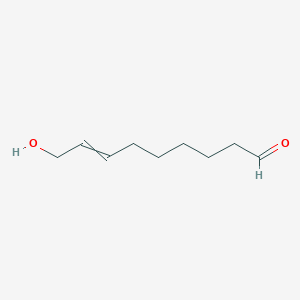

![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
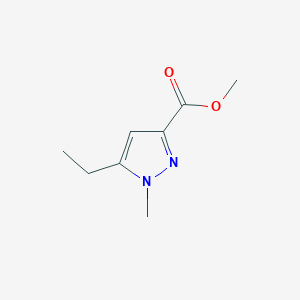
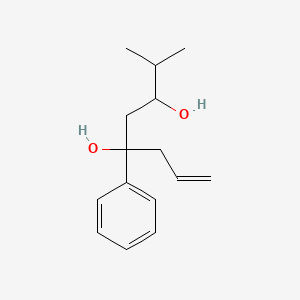
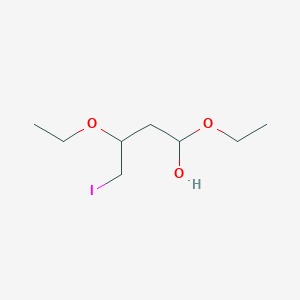

![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
